molecular formula C6H2Br2N2 B1426171 2,4-Dibromonicotinonitrile CAS No. 1152617-14-5

2,4-Dibromonicotinonitrile

Cat. No. B1426171
M. Wt: 261.9 g/mol
InChI Key: QQRBWXRCIWAXAU-UHFFFAOYSA-N
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Description

2,4-Dibromonicotinonitrile is a chemical compound that belongs to the class of nitrile-containing fused heterocycles. It has a molecular weight of 261.9 and is a solid in its physical form .


Molecular Structure Analysis

The linear formula of 2,4-Dibromonicotinonitrile is C6H2Br2N2 .


Physical And Chemical Properties Analysis

2,4-Dibromonicotinonitrile is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Herbicide Resistance and Detoxification

2,4-Dibromonicotinonitrile has been studied for its implications in herbicide resistance. For example, the introduction of a specific bacterial gene into plants, enabling them to detoxify bromoxynil, a photosynthetic inhibitor similar to 2,4-dibromonicotinonitrile, has been demonstrated. This research paves the way for creating herbicide-resistant crops, which could have significant implications for agricultural practices (Stalker, Mcbride, & Malyj, 1988).

Environmental Remediation

The biodegradation and biotransformation of compounds like 2,4-dibromonicotinonitrile are crucial for environmental remediation. For instance, the breakdown of explosives contaminating the land, which involves similar compounds, has been extensively studied. This research is essential for managing pollutants in the environment and developing strategies for environmental cleanup (Rylott, Lorenz, & Bruce, 2011).

Chemical Bonding and Material Properties

Research on carbon nitride materials, which share structural similarities with 2,4-dibromonicotinonitrile, focuses on understanding chemical bonding and properties of these materials. This is important for planning future actions in material science and for applications in various fields like electronics and nanotechnology (Rodil & Muhl, 2004).

Molecular Action of Related Herbicides

Studies on the molecular action of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is structurally related to 2,4-dibromonicotinonitrile, provide insights into how these types of herbicides work at the molecular level. Understanding the physiological processes, perception, and signal transduction under herbicide treatment is vital for the development of more effective and environmentally friendly herbicides (Song, 2014).

Aerobic Biodegradation

Research on the aerobic biodegradation of related compounds like 2,4-Dinitroanisole by specific bacterial strains is significant for environmental bioremediation and understanding the microbial interaction with these compounds. This research can lead to the development of microbial-based methods for cleaning up contaminated sites (Fida, Palamuru, Pandey, & Spain, 2014).

Epidemiology and Toxicology

Extensive research on the epidemiology and toxicology of 2,4-D, a compound related to 2,4-dibromonicotinonitrile, provides comprehensive data on its use, health implications, and environmental impact. This research is crucial for informed use and regulation of such compounds (Mullison & Bond, 1991).

Safety And Hazards

The safety information for 2,4-Dibromonicotinonitrile indicates that it is dangerous. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2,4-dibromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBWXRCIWAXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromonicotinonitrile

CAS RN

1152617-14-5
Record name 2,4-dibromopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Trabanco, G Tresadern, GJ Macdonald… - Journal of Medicinal …, 2012 - ACS Publications
Advanced leads of an imidazopyridine series of positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor are reported. The optimization of in vitro ADMET and in …
Number of citations: 66 pubs.acs.org

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